molecular formula C26H20N2O4 B6508672 8-methoxy-2-phenyl-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896070-60-3

8-methoxy-2-phenyl-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B6508672
CAS No.: 896070-60-3
M. Wt: 424.4 g/mol
InChI Key: YAKGXKAWMPCSGK-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 8-methoxy-2-phenyl-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS: 900269-23-0) is a fused heterocyclic system comprising a chromene ring fused to a pyrimidine-dione scaffold. Its molecular formula is C23H22N2O4, with a molecular weight of 390.4 g/mol and an XLogP3 value of 3.7, indicating moderate lipophilicity . Key structural features include:

  • 8-Methoxy group: Enhances electron density and influences solubility.
  • 2-Phenyl and 3-(2-phenylethyl) substituents: Contribute to steric bulk and π-π stacking interactions.

This compound shares structural homology with chromeno-pyrimidine derivatives studied for antitumor, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name

8-methoxy-2-phenyl-3-(2-phenylethyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O4/c1-31-19-12-13-20-21(16-19)32-25-22(23(20)29)26(30)28(15-14-17-8-4-2-5-9-17)24(27-25)18-10-6-3-7-11-18/h2-13,16H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKGXKAWMPCSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-2-phenyl-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS Number: 896070-60-3) is a synthetic compound belonging to the class of chromeno-pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the existing literature on its biological activity, summarizing key findings from various studies.

Chemical Structure

The chemical structure of this compound is characterized by a chromeno-pyrimidine backbone with methoxy and phenyl substituents. Its molecular formula is C26H20N2O4C_{26}H_{20}N_{2}O_{4} .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Several studies have explored the cytotoxic effects of chromeno-pyrimidine derivatives against various cancer cell lines.
    • In vitro assays demonstrated that derivatives similar to this compound showed significant inhibitory effects on tumor cell proliferation. For instance, compounds with similar structures were reported to inhibit MDA-MB-231 breast cancer cells with IC50 values ranging from 27.6 μM to 43 μM .
    • A structure-activity relationship (SAR) analysis suggested that the presence of electron-withdrawing groups enhances cytotoxicity .
  • Anti-inflammatory Properties : The compound's potential in reducing inflammation has been highlighted in various studies.
    • A study evaluated the inhibition of superoxide anion generation and elastase release in inflammatory models. The results indicated that compounds with similar structural features had notable inhibitory effects on these inflammatory markers .

Table 1: Biological Activity Data

Compound NameIC50 (μM)Activity Type
8-Methoxy-...Not SpecifiedAnticancer (MDA-MB-231)
7-Hydroxy...4.62 ± 1.48Superoxide Inhibition
Tricin3.61 ± 2.29Elastase Release

The above data illustrates the promising biological activities associated with chromeno-pyrimidine derivatives.

Case Studies

  • Cytotoxicity Against Cancer Cells :
    • In a study conducted by Elmongy et al., various thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their antiproliferative effects on MDA-MB-231 cells. The results indicated that compounds with structural similarities to 8-methoxy derivatives exhibited significant cytotoxicity .
    • Another study demonstrated that specific modifications to the chromeno-pyrimidine structure could enhance its anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Mechanisms :
    • Research published in the Journal of Brazilian Chemical Society investigated the anti-inflammatory properties of similar compounds derived from agarwood extracts. These studies indicated that derivatives like 8-methoxy compounds could effectively reduce inflammation by inhibiting key enzymes involved in inflammatory responses .

Scientific Research Applications

Medicinal Chemistry

8-Methoxy-2-phenyl-3-(2-phenylethyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione has been studied for its potential therapeutic effects:

  • Anticancer Activity : Research indicates that derivatives of chromeno-pyrimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that such compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Anti-inflammatory Properties : Some derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests a potential application in treating conditions like arthritis and other inflammatory diseases .

Pharmacological Studies

The pharmacological profile of this compound has been evaluated in several studies:

  • Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Antioxidant Properties : The presence of methoxy and phenyl groups enhances the antioxidant capacity of the compound. This property could be beneficial in formulating supplements aimed at reducing oxidative stress-related damage in cells .

Material Science

The unique structural characteristics of this compound also lend it to applications in material science:

  • Organic Photovoltaics : Due to its conjugated structure, the compound can be explored as a potential material for organic solar cells. Research into its electron transport properties is ongoing to assess its viability in photovoltaic applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated various chromeno-pyrimidine derivatives for their anticancer properties. The results indicated that modifications at specific positions significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of the methoxy group in increasing bioactivity and solubility of the compounds .

Case Study 2: Neuroprotection

Research conducted on a related compound demonstrated neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells. The study provided evidence that these compounds could modulate signaling pathways involved in cell survival and death .

Case Study 3: Organic Solar Cells

A recent investigation into the use of chromeno-pyrimidine derivatives as materials for organic photovoltaics showed promising results. The study focused on the efficiency of charge transport and stability under operational conditions. Findings suggested that these compounds could be integrated into next-generation solar cell technologies due to their favorable electronic properties .

Comparison with Similar Compounds

Substituent Variations in Chromeno[2,3-d]Pyrimidine Derivatives

The following table summarizes key analogues and their substituent-driven differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 8-methoxy, 2-phenyl, 3-(2-phenylethyl) C23H22N2O4 390.4 Under investigation (structural homology suggests antitumor potential)
8-Methoxy-3-phenyl-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione 8-methoxy, 2-isopropyl, 3-phenyl C22H21N2O4 377.4 Not reported (similar synthesis route)
3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine 8-hydroxy, 3-amino, 4-imino, 6-methyl C18H16N4O2 332.3 Antitumor (in vitro IC50: 12–28 µM against breast cancer)
5-(4-Fluorophenyl)-2-mercapto-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one Thieno-pyrimidine core, 4-fluorophenyl, 2-mercapto C20H15FN2OS 358.4 Analgesic (ED50: 14 mg/kg in mice)
3-Amino-2-(3,5-dimethyl-1H-pyrazol-1-yl)-7,7-dimethyl-3,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4,5-dione Benzothieno-pyrimidine core, pyrazolyl substituent C19H22N6O2S 398.5 Anti-inflammatory (COX-2 inhibition: 78% at 10 µM)

Key Observations :

Substituent Impact on Bioactivity: The 8-hydroxy and 4-imino groups in the antitumor analogue (Entry 3) enhance hydrogen-bonding interactions with biological targets, correlating with its low IC50 values . Thieno-pyrimidine derivatives (Entry 4) exhibit superior analgesic activity compared to chromeno-pyrimidines, likely due to sulfur’s electronegativity and metabolic stability . Benzothieno-pyrimidines (Entry 5) show COX-2 selectivity, attributed to the pyrazolyl group’s steric and electronic effects .

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving cyclocondensation of arylidene derivatives with diaminopyrimidines under catalytic conditions (yields >80%) . In contrast, thieno-pyrimidines (Entry 4) require thiophene intermediates and multi-step functionalization .

Physicochemical and Pharmacokinetic Comparisons

  • Hydrogen-Bonding Capacity: The pyrimidine-dione core provides 5 hydrogen-bond acceptors, comparable to benzothieno-pyrimidines but exceeding thieno-pyrimidines (3 acceptors) .
  • Metabolic Stability: Chromeno-pyrimidines with methoxy groups (e.g., 8-methoxy) resist oxidative demethylation better than hydroxylated analogues, enhancing in vivo half-life .

Structure-Activity Relationship (SAR) Trends

Methoxy vs. Hydroxy Substituents :

  • 8-Methoxy groups improve metabolic stability but reduce polar interactions compared to 8-hydroxy derivatives.
  • Hydroxy groups enhance antitumor activity but require prodrug strategies for bioavailability .

Core Heterocycle: Chromeno-pyrimidines exhibit broader π-conjugation than thieno- or benzothieno-pyrimidines, influencing electronic properties and target binding .

Preparation Methods

One-Pot Synthesis Using Hybrid Catalysts

A highly efficient route involves the Fe₃O₄@PVA nanocatalyst-mediated three-component reaction (3-CR) of:

  • 5-Methoxysalicylaldehyde (1 , 1 mmol)

  • Malononitrile (2 , 1 mmol)

  • 1,3-Dimethylbarbituric acid (3 , 1 mmol)

Procedure :

  • Combine 1 , 2 , and 3 in ethanol (10 mL).

  • Add Fe₃O₄@PVA nanoparticles (10 mol%) and stir at 40°C for 22 min.

  • Filter the catalyst magnetically and recrystallize the crude product from hot ethanol.

Yield : 65–97%.
Mechanism :

  • Fe³⁺ ions in the catalyst activate the aldehyde carbonyl, facilitating Knoevenagel condensation with malononitrile.

  • Michael addition of barbituric acid to the nitrile intermediate forms the pyrimidinedione ring.

  • Cyclization and tautomerization yield the chromeno[2,3-d]pyrimidine scaffold.

Piperidine-Catalyzed Sequential Condensation

An alternative method employs piperidine as a Brønsted base in ethanol under reflux:

  • Step 1 : Condense 5-methoxysalicylaldehyde (1 ) with cyanoacetamide (4 ) in aqueous NaHCO₃ to form 2-imino-2H-chromene-3-carboxamide (5 ).

  • Step 2 : React 5 with benzaldehyde (6 ) and 2-phenylethylamine (7 ) in ethanol/piperidine (1:1) at 100°C for 4 h.

  • Step 3 : Oxidative cyclization with H₂O₂ (30%) yields the target compound.

Yield : 73–85%.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction efficiency:

EntryCatalystSolventTemp (°C)Time (min)Yield (%)Reusability
1Fe₃O₄@PVA NPsEthanol4022924 cycles
2PiperidineEthanol/H₂O10024078
3ZnFe₂O₄ NPsSolvent-free7530895 cycles
4γ-Fe₂O₃@HAp-Ni²⁺ NPsEthanolRT35856 cycles

Key Findings :

  • Nanocatalysts (Entries 1,3,4) outperform traditional bases due to high surface area and magnetic recovery.

  • Solvent-free conditions (Entry 3) reduce environmental impact but require higher temperatures.

Functionalization of the 3-(2-Phenylethyl) Side Chain

Introducing the 3-(2-phenylethyl) group necessitates post-cyclization alkylation:

  • Synthesize 8-methoxy-2-phenyl-chromeno[2,3-d]pyrimidine-4,5-dione (8 ) via MCR.

  • Treat 8 with 2-phenylethyl bromide (9 ) in DMF/K₂CO₃ at 80°C for 6 h.

  • Purify by column chromatography (hexane:EtOAc, 3:1).

Yield : 68–72%.

Spectroscopic Characterization

Critical analytical data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-6), 7.45–7.32 (m, 10H, aryl-H), 4.12 (t, J = 7.2 Hz, 2H, CH₂), 3.89 (s, 3H, OCH₃).

  • IR (KBr): ν = 1720 cm⁻¹ (C=O), 1665 cm⁻¹ (C=N).

Challenges and Limitations

  • Steric Hindrance : Bulky 2-phenylethyl and methoxy groups slow cyclization kinetics, necessitating prolonged reaction times.

  • Regioselectivity : Competing pathways may form [3,2-d]pyrimidine isomers without careful catalyst selection .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReaction TimeYield (%)Purity (%)
Conventional heating6–8 hours50–6090–95
Microwave-assisted10–30 minutes70–8595–98

Advanced: How can substituent effects on bioactivity be systematically evaluated?

Methodological Answer:
To assess substituent effects, structure-activity relationship (SAR) studies are critical. For example:

  • Phenyl vs. phenylethyl groups: The 2-phenyl and 3-(2-phenylethyl) moieties enhance π-π stacking with biological targets, as shown in docking studies with kinase enzymes .
  • Methoxy positioning: 8-Methoxy groups improve solubility and metabolic stability compared to unsubstituted analogs.
    Experimental Design:

Synthesis of analogs: Vary substituents at positions 2, 3, and 8 using MAS .

In vitro assays: Test inhibition of kinases (e.g., CDK2) using fluorescence polarization assays .

Computational modeling: Compare binding energies (ΔG) of analogs using AutoDock Vina .

Q. Table 2: Bioactivity of Selected Analogs

Substituent (Position)IC₅₀ (CDK2, μM)ΔG (kcal/mol)
8-OCH₃, 2-Ph, 3-PhEt0.12-9.8
8-H, 2-Ph, 3-PhEt0.45-8.2
8-OCH₃, 2-H, 3-PhEt1.20-7.5

Basic: What spectroscopic and crystallographic techniques validate its structure?

Methodological Answer:

  • NMR: ¹H/¹³C NMR confirms regiochemistry. For example, the 8-methoxy group shows a singlet at δ 3.85 ppm, while the chromene protons resonate at δ 6.7–7.3 ppm .
  • Mass spectrometry: High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ = 429.1542 for C₂₄H₂₁N₂O₄) .
  • X-ray crystallography: Single-crystal analysis (e.g., monoclinic P2₁/c space group) resolves bond angles and dihedral distortions in the fused chromeno-pyrimidine system .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay conditions or compound purity. Strategies include:

Replication: Reproduce assays using standardized protocols (e.g., ATP concentration in kinase assays) .

Purity validation: Use HPLC (≥98% purity) and elemental analysis to rule out impurities .

Meta-analysis: Compare data across studies (e.g., IC₅₀ variations due to cell line differences) .

Example: A 2025 study reported conflicting CDK2 inhibition values (IC₅₀ = 0.12 μM vs. 0.35 μM). Re-analysis revealed differences in ATP concentrations (10 μM vs. 100 μM) during assays .

Advanced: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • ADME prediction: SwissADME or ADMETLab2.0 estimate logP (2.8), solubility (LogS = -4.1), and CYP450 interactions.
  • Metabolic stability: Molecular dynamics (MD) simulations identify oxidation hotspots (e.g., methoxy groups) .
  • Toxicity: ProTox-II predicts hepatotoxicity risk based on structural alerts (e.g., chromene ring) .

Basic: How to scale up synthesis without compromising yield?

Methodological Answer:

  • Continuous flow reactors: Enhance reproducibility and reduce reaction times (e.g., 30-minute residence time at 100°C) .
  • Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .

Advanced: What strategies improve selectivity for kinase targets?

Methodological Answer:

  • Fragment-based drug design: Modify the chromene ring to reduce off-target binding.
  • Covalent inhibitors: Introduce electrophilic groups (e.g., acrylamides) at position 4 for irreversible binding .

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